
(2S)-3-Ethyl-2-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Ethyl-2-hydroxypentanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethyl-2-hydroxypentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-ethyl-2-oxopentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high optical purity. Another method involves the use of enzymatic catalysis, where specific enzymes are employed to selectively reduce the keto group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The choice of catalysts, reaction conditions, and purification techniques are optimized to achieve cost-effective and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Ethyl-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 3-Ethyl-2-oxopentanoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Ethyl-2-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-3-Ethyl-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Hydroxyhexanoic acid: Similar structure but with a different alkyl chain length.
(2S)-2-Hydroxybutanoic acid: Shorter alkyl chain, leading to different physical and chemical properties.
(2S)-3-Methyl-2-hydroxypentanoic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(2S)-3-Ethyl-2-hydroxypentanoic acid is unique due to its specific chiral configuration and the presence of an ethyl group, which influences its reactivity and interactions. This compound’s distinct properties make it valuable in various applications, particularly in the synthesis of chiral molecules and as a research tool in studying enzyme-substrate interactions.
Eigenschaften
CAS-Nummer |
649737-33-7 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(2S)-3-ethyl-2-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5(4-2)6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
MBJNVIFBWMTUSE-LURJTMIESA-N |
Isomerische SMILES |
CCC(CC)[C@@H](C(=O)O)O |
Kanonische SMILES |
CCC(CC)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B15167346.png)

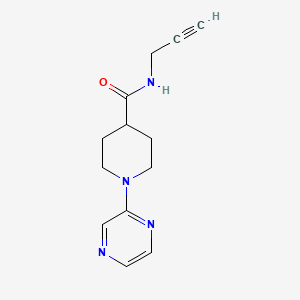
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
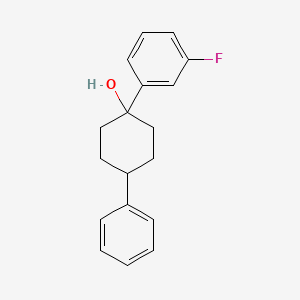
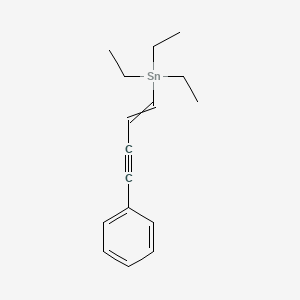
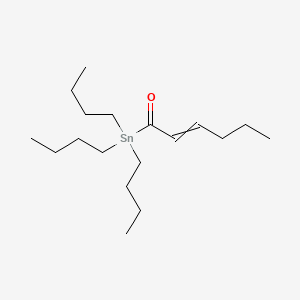

![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)
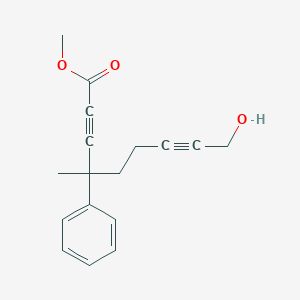
![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
